Cilnidipine

Vue d'ensemble

Description

Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It is approved for use in Japan, China, India, Nepal, and Korea . It acts on both L-type and N-type calcium channels . Unlike other calcium antagonists, this compound can act on the N-type calcium channel in addition to acting on the L-type calcium channel .

Synthesis Analysis

This compound is synthesized through a reaction involving diketene, 2-methoxyethanol, and cinnamyl alcohol . The resulting 2-methoxyethyl acetoacetate and cinnamyl acetoacetate are then reacted under mild Hantzsch cyclization conditions to produce this compound .

Molecular Structure Analysis

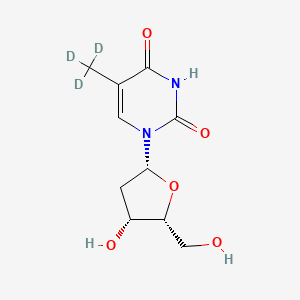

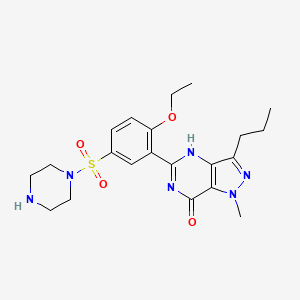

The molecular formula of this compound is C27H28N2O7 . It is a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The IUPAC name for this compound is 3- O - (2-methoxyethyl) 5- O - [ ( E )-3-phenylprop-2-enyl] 2,6-dimethyl-4- (3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Chemical Reactions Analysis

This compound is a calcium channel blocker that acts on both N- and L-type calcium channels . It blocks the incoming calcium and suppresses the contraction of blood vessels, thereby reducing blood pressure . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Physical and Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a molecular weight of 492.5 g/mol . It is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), water (≤ 2 mg/ml), and methanol .

Applications De Recherche Scientifique

Antihypertensive Action : Cilnidipine is a unique Ca²⁺ channel blocker with an inhibitory action on sympathetic N-type Ca²⁺ channels, used for patients with hypertension in Japan. It has been demonstrated to exert antisympathetic actions and possess renoprotective, neuroprotective, and cardioprotective effects in clinical practice and animal examinations (Takahara, 2009).

Enhanced Bioavailability : Research has been conducted to improve the dissolution rate and oral bioavailability of this compound by preparing a nanosuspension using a wet-milling method. This process led to a significant increase in CLD bioavailability compared to bulk CLD and commercial CLD capsules (Liu et al., 2020).

Vasorelaxation Effect : this compound exhibits vasorelaxation effects in the human internal thoracic artery, with its calcium channel blockage and nitric oxide-cyclic guanosine monophosphate-dependent mechanism playing a role. It also enhances the expression and phosphorylation of endothelial nitric oxide synthase (Fan et al., 2011).

Effect on Autonomic Function, Blood Pressure, and Heart Rate : this compound impacts autonomic function, ambulatory blood pressure, and heart rate in patients with essential hypertension, demonstrating its efficacy as an antihypertensive agent with minimal influence on heart rate and autonomic nervous system (Minami et al., 2000).

Renoprotective Effects : this compound, as a dual L-/N-type calcium channel blocker, shows a renoprotective effect by dilating both efferent and afferent arterioles. It has been suggested to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients when coupled with a renin-angiotensin system inhibitor (Fujita et al., 2007).

Transdermal Application : Studies have also been conducted on this compound-loaded transfersomes for transdermal application, aiming to optimize drug delivery for antihypertensive treatment with improved bioavailability and less irritation, showing promise for enhanced therapeutic outcomes (Khatoon et al., 2019).

Mécanisme D'action

Target of Action

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N- and L-type calcium channels . These channels are primarily located in the vascular smooth muscle and sympathetic nerve terminals . The L-type calcium channels are predominantly found in vascular smooth muscle, and their blockade by this compound results in vasodilation of peripheral resistance vessels and coronary arteries . The N-type calcium channels regulate sympathetic nerve activity, and their blockade by this compound leads to a decrease in plasma catecholamine levels, further contributing to vasodilation .

Mode of Action

This compound blocks the influx of calcium ions into both vascular smooth muscle (via L-type calcium channels) and neuronal cells (via N-type calcium channels) . By blocking the L-type calcium channels of blood vessels, this compound suppresses the contraction of blood vessels, thereby reducing blood pressure . Additionally, this compound works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels. By blocking the L-type and N-type calcium channels, this compound prevents the influx of calcium ions into cells . This action results in the relaxation of vascular smooth muscle and a decrease in sympathetic nerve activity . Furthermore, this compound’s action on N-type calcium channels inhibits the release of norepinephrine, a neurotransmitter that can increase blood pressure .

Pharmacokinetics

This compound presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . After oral administration, a large amount of the drug could be detected in the gallbladder, bladder, liver, and kidney . Approximately 18%-29% and 80% of the dose was excreted in urine and feces, respectively, within 72 hours in dogs .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure. It achieves this by dilating both arterioles and venules, reducing the pressure in the capillary bed . This compound is vasoselective and has a weak direct dromotropic effect, a strong vasodepressor effect, and an arrhythmia-inhibiting effect . It decreases blood pressure safely and effectively without excessive blood pressure reduction or tachycardia .

Safety and Hazards

Cilnidipine can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical attention .

Orientations Futures

Cilnidipine has been extensively studied in the management of hypertension . It has been shown to significantly reduce systolic blood pressure, diastolic blood pressure, and pulse rate in hypertensive patients . It has been proved to have a reno, neuro, and cardioprotective effect . Further studies are needed to explore its potential uses in other cardiovascular diseases .

Analyse Biochimique

Biochemical Properties

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells. For instance, it may rescue HL-1 cells from hypoxia/reoxygenation injury . This effect may result from shortening of the action potential duration due to inhibition of intracellular Ca2+ overload and from activation of endothelial nitric oxide synthase (eNOS) and production of nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. For instance, it has been observed that this compound can effectively lower blood pressure without excessive blood pressure reduction or tachycardia .

Dosage Effects in Animal Models

In animal models, combination treatment with a fixed (human equivalent) dose of this compound can effectively lower blood pressure without reflex tachycardia . This combination therapy may also induce cardioprotective effects by increasing the expression of endothelial nitric oxide synthase (eNOS) and vasoprotective effects by inhibiting DNA synthesis in cuff-induced vascular injury .

Metabolic Pathways

This compound is metabolized by both liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process . The major enzymatic isoform involved in this compound dehydrogenation of the dihydropyridine ring is CYP3A .

Transport and Distribution

This compound presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma and other tissues . This compound does not present a high accumulation in the tissue after repeated oral administration .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with L-type and N-type calcium channels .

Propriétés

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cilnidipine and what is its mechanism of action?

A1: this compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) that primarily acts on both L-type and N-type voltage-gated calcium channels [, , , , , ]. This dual action distinguishes it from traditional CCBs like Amlodipine, which mainly target L-type channels [, , , , ].

Q2: How does this compound's dual action on calcium channels contribute to its antihypertensive effect?

A2: this compound lowers blood pressure through a two-pronged approach:

- L-type channel blockade: Like other dihydropyridines, this compound inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance [, , , , ].

- N-type channel blockade: this compound inhibits N-type calcium channels located at sympathetic nerve endings, reducing norepinephrine release and subsequently decreasing sympathetic nerve activity [, , , , , , ]. This inhibition contributes to its antihypertensive effect and potentially mitigates some of the adverse effects associated with reflex tachycardia seen with L-type CCBs [, ].

Q3: Beyond blood pressure reduction, what other potential benefits are associated with this compound's N-type channel blocking activity?

A3: Studies suggest that the N-type channel blockade offered by this compound may contribute to:

- Renoprotective effects: this compound shows greater suppression of proteinuria and potential for renal protection compared to amlodipine in hypertensive patients with renal disease [, , ].

- Cardioprotective effects: this compound exhibits protective effects against cardiac hypertrophy, fibrosis, and inflammation, potentially through greater attenuation of oxidative stress and aldosterone reduction compared to amlodipine [, , , ].

- Neuroprotective effects: this compound demonstrates neuroprotective properties in both in vitro and in vivo models of cerebral ischemia, suggesting potential benefits in stroke prevention and treatment [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H30N2O6, and its molecular weight is 478.53 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in these abstracts, this compound identification often employs techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) [, , ]. These methods help characterize and quantify this compound in various formulations.

Q6: What is known about the stability of this compound under various conditions?

A6: this compound exhibits sensitivity to light, specifically strong light exposure (4,500 lx), leading to the formation of Z-isomer this compound as a primary degradation product []. This sensitivity necessitates storage in dark conditions. Additionally, studies comparing different packaging materials demonstrate variations in photodegradation impurity formation, highlighting the importance of packaging selection for maintaining drug stability [].

Q7: How is this compound metabolized in the body?

A7: this compound undergoes rapid metabolism primarily in the liver, specifically by the cytochrome P450 enzyme CYP3A4 [, ]. This metabolic pathway generates three main metabolites:

Q8: Does this compound interact with other drugs?

A8: While this compound generally demonstrates good tolerability, specific drug interactions require consideration. For instance, co-administration with the antifungal drug Ketoconazole, a potent CYP3A4 inhibitor, can competitively inhibit this compound metabolism, potentially leading to increased drug levels and side effects [, ].

Q9: How effective is this compound in treating hypertension compared to other calcium channel blockers?

A9: Meta-analyses of randomized controlled trials indicate that this compound effectively reduces both systolic and diastolic blood pressure, demonstrating comparable efficacy to other first-line antihypertensive drugs, including other CCBs [, , , ].

Q10: Are there any specific patient populations where this compound may be particularly beneficial?

A10: Clinical trials and research suggest potential advantages of this compound in:

- Patients with hypertension and renal disease: this compound exhibits superior antiproteinuric effects compared to amlodipine in hypertensive individuals with chronic kidney disease, potentially slowing renal function decline [, , , ].

- Patients with essential hypertension: this compound demonstrates a significant reduction in urinary protein excretion, particularly in this patient population [, , ].

- Patients with morning hypertension: this compound's long-acting nature makes it suitable for once-daily dosing, and research highlights its potential for controlling early morning blood pressure surges [, ].

Q11: Are there any analytical methods available for quantifying this compound in biological samples?

A11: Several validated analytical methods exist for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV or mass spectrometry detection, allows for sensitive and specific measurement of this compound and its metabolites in various matrices like plasma, serum, and liver microsomes [, , , ].

- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous estimation of this compound in combination formulations [].

Q12: What are some areas for future research on this compound?

A12: While significant research exists on this compound, several areas warrant further investigation:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![6-[5-(2-Oxohexahydro-2H-thieno[3,4-d]imidazole-4-yl)pentanoylamino]hexanoic acid](/img/structure/B7796617.png)

![6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic Acid](/img/structure/B7796621.png)

![(4-Acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl acetate](/img/structure/B7796671.png)